molecular formula C16H13BrN2S B2772286 2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 942009-37-2

2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole

Cat. No. B2772286
CAS RN: 942009-37-2
M. Wt: 345.26
InChI Key: UXKHYDGIOQDYAG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

There is a crystal structure analysis available for a similar compound, “2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole”. The crystal structure exhibits intermolecular π–π stacking .

Scientific Research Applications

Antifungal Activity

The compound has been found to exhibit moderate antifungal activity . This makes it a potential candidate for the development of new antifungal drugs.

Crystal Structure Analysis

The compound has been used in crystal structure analysis studies . It crystallizes in the triclinic space group P-1, and its full geometry optimization was carried out using a 6-31G basis set .

Density Functional Theory (DFT) Studies

The compound has been studied using Density Functional Theory (DFT). The DFT (B3LYP/6-31G) calculation of the title molecule was carried out . The results of these studies can provide valuable insights into the electronic structure and properties of the compound.

Synthesis of Bioactive Lead Compounds

The compound has been used in the synthesis of bioactive lead compounds for drug discovery . This suggests that it could play a crucial role in the development of new therapeutic agents.

Chemotherapeutic Activities

The 1,3,4-oxadiazole nucleus, which is part of the compound, is associated with numerous and diverse biological activities . These include anti-cancer, anti-microbial, and anti-viral activities .

Material Science Applications

The compound’s unique crystal structure and properties make it a potential candidate for use in material science applications .

Safety and Hazards

A similar compound, “2-(4-Bromobenzyl)thiophene”, causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-5-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c17-14-8-6-12(7-9-14)11-20-16-18-10-15(19-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKHYDGIOQDYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole

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